molecular formula C13H21NOS B13845814 (R)-N-(tert-Butanesulfinyl) Levamfetamine-d3

(R)-N-(tert-Butanesulfinyl) Levamfetamine-d3

Cat. No.: B13845814
M. Wt: 242.40 g/mol
InChI Key: AAJCHDUBGCOPIH-NTAFTGLPSA-N
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Description

®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is a chiral compound that belongs to the class of substituted amphetamines. It is a deuterated analog of Levamfetamine, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can affect the compound’s pharmacokinetics and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as ®-Levamfetamine and tert-butanesulfinamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. The reaction temperature and time are optimized to achieve the desired product.

    Purification: The crude product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

®-N-(tert-Butanesulfinyl) Levamfetamine-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

®-N-(tert-Butanesulfinyl) Levamfetamine-d3 has various scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of other compounds.

    Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can affect its binding affinity and metabolic stability, leading to differences in its pharmacological effects compared to non-deuterated analogs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Levamfetamine: The non-deuterated analog of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3.

    Deuterated Amphetamines: Other deuterated analogs of amphetamines with similar structures.

Uniqueness

®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetics. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H21NOS

Molecular Weight

242.40 g/mol

IUPAC Name

(R)-2-methyl-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]propane-2-sulfinamide

InChI

InChI=1S/C13H21NOS/c1-11(14-16(15)13(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3/t11-,16+/m0/s1/i1D3

InChI Key

AAJCHDUBGCOPIH-NTAFTGLPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)N[S@](=O)C(C)(C)C

Canonical SMILES

CC(CC1=CC=CC=C1)NS(=O)C(C)(C)C

Origin of Product

United States

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